LY-295501

Description

Properties

CAS No. |

150869-74-2 |

|---|---|

Molecular Formula |

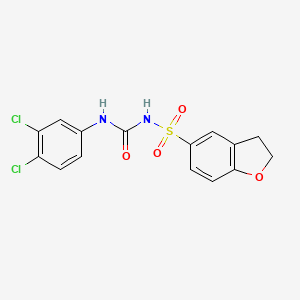

C15H12Cl2N2O4S |

Molecular Weight |

387.2 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea |

InChI |

InChI=1S/C15H12Cl2N2O4S/c16-12-3-1-10(8-13(12)17)18-15(20)19-24(21,22)11-2-4-14-9(7-11)5-6-23-14/h1-4,7-8H,5-6H2,(H2,18,19,20) |

InChI Key |

VAMFSFIPDOODFH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Other CAS No. |

150869-74-2 |

Synonyms |

ILX-295501 ILX295501 LY 295501 LY-295501 LY295501 N-(5-(2,3-dihydrobenzofuranyl)sulfonyl)-N'-(3,4-dichlorophenyl)urea N-(5-(2,3-dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea |

Origin of Product |

United States |

Foundational & Exploratory

LY-295501: A Technical Overview of its Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-295501 is a novel diarylsulfonylurea (DSU) compound that has demonstrated significant in-vitro and in-vivo antitumor activity across a broad spectrum of solid tumors.[1] As a member of the DSU class of cytotoxic agents, this compound has been a subject of interest in oncology research for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound in cancer cells, with a focus on its cytotoxic effects and what is known about its molecular interactions.

Core Mechanism of Action: A Cytotoxic Diarylfulfonylurea

This compound is classified as a cytotoxic agent, exhibiting the ability to kill cancer cells. Its chemical structure as a diarylsulfonylurea is central to its biological activity. While the precise molecular target of this compound has not been definitively elucidated in publicly available research, studies on the broader class of antitumor diarylsulfonylureas provide some insights into its potential mechanisms.

One investigated mechanism for DSUs is the uncoupling of mitochondrial oxidative phosphorylation. This process disrupts the mitochondrial membrane potential and can lead to apoptosis. However, it is important to note that research suggests this uncoupling effect may not be the primary mechanism responsible for the cell growth-inhibitory (antitumor) effects of these compounds, although it might contribute to their cytotoxic profile at higher concentrations. The primary molecular target that mediates the potent, dose-dependent cytotoxicity of this compound remains an area for further investigation.

Quantitative Data on Cytotoxic Activity

A key study utilizing a human tumor cloning assay provided quantitative data on the cytotoxicity of this compound against a variety of human tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas. The study demonstrated a clear concentration- and exposure time-dependent cytotoxic effect.

| Concentration (µg/mL) | Exposure Schedule | Percentage of Tumors Showing Cytotoxicity |

| 10 | Continuous | 38% |

| 50 | Continuous | 58% |

| 100 | Continuous | 72% |

Table 1: Cytotoxicity of this compound in a Human Tumor Cloning Assay[1]

The data also indicated that continuous exposure to this compound resulted in greater cytotoxicity compared to a one-hour exposure at all tested concentrations.[1]

Experimental Protocols

Human Tumor Cloning Assay (General Protocol)

This assay is designed to determine the sensitivity of primary human tumors to anticancer agents.

Workflow:

Figure 1: Generalized workflow for a human tumor cloning assay.

Methodology:

-

Tumor Sample Preparation: Fresh tumor biopsies are obtained from patients and processed under sterile conditions. The tissue is mechanically minced and then enzymatically digested (e.g., using collagenase) to obtain a single-cell suspension.

-

Cell Plating: A bottom layer of agar in a petri dish provides a semi-solid support. The tumor cell suspension is then mixed with a top layer of agar and plated over the bottom layer.

-

Drug Exposure: this compound, at various concentrations (e.g., 10, 50, 100 µg/mL), is added to the plates. Both continuous exposure and limited exposure (e.g., 1 hour) protocols can be employed.

-

Incubation: Plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that allows for colony formation from surviving cells (typically 14-21 days).

-

Colony Staining and Counting: After the incubation period, colonies are stained (e.g., with tetrazolium salt) and counted.

-

Data Analysis: The number of colonies in the drug-treated plates is compared to the number in control (untreated) plates to determine the percentage of cell kill or inhibition of colony formation.

Signaling Pathways and Logical Relationships

The precise signaling pathways modulated by this compound are not well-defined. However, based on its classification as a cytotoxic agent, a logical relationship can be proposed, outlining the expected downstream consequences of its interaction with a putative molecular target.

Figure 2: Postulated cascade of events following this compound interaction.

This diagram illustrates that the binding of this compound to its yet-to-be-identified molecular target is hypothesized to disrupt a critical cellular function. This disruption leads to cellular stress, which can trigger downstream events such as the activation of programmed cell death (apoptosis) and/or arrest of the cell cycle, ultimately resulting in the observed cytotoxicity.

Conclusion and Future Directions

This compound is a diarylsulfonylurea with potent cytotoxic activity against a range of solid tumors. While quantitative data from in-vitro assays confirm its efficacy, the precise molecular mechanism of action remains an important area for future research. The identification of its direct molecular target(s) and the elucidation of the specific signaling pathways it modulates will be critical for its further development and potential clinical application. Future studies employing techniques such as affinity chromatography, proteomic analysis of drug-treated cells, and high-throughput screening for protein binding could provide the much-needed clarity on how this compound exerts its powerful antitumor effects.

References

An In-Depth Technical Guide to the Biological Target of LY-295501

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query suggested an investigation into LY-295501 as a CGRP receptor antagonist. However, extensive literature review reveals no scientific evidence supporting this claim. The research overwhelmingly identifies this compound as a diarylsulfonylurea (DSU) with cytotoxic and antitumor properties. This guide will therefore focus on its established role as a cytotoxic agent.

Introduction

This compound is a potent member of the diarylsulfonylurea (DSU) class of chemical compounds, which have demonstrated significant cytotoxic activity against a broad spectrum of solid tumors in preclinical studies. This document provides a comprehensive overview of the biological activity of this compound, with a focus on its cytotoxic effects, the experimental protocols used to determine its efficacy, and the current understanding of its mechanism of action.

Quantitative Data on Cytotoxic Activity

The primary quantitative data for this compound's antitumor activity comes from studies utilizing the human tumor cloning assay. This assay assesses the ability of a compound to inhibit the formation of tumor cell colonies from fresh patient tumor samples. The results from a key study are summarized below, demonstrating a concentration-dependent and exposure time-dependent cytotoxic effect.

Table 1: Cytotoxicity of this compound in the Human Tumor Cloning Assay

| Concentration (µg/mL) | Exposure Time | Percentage of Tumors Showing Cytotoxicity (%) |

| 10 | Continuous | 38 |

| 50 | Continuous | 58 |

| 100 | Continuous | 72 |

| 10 | 1 hour | Lower than continuous |

| 50 | 1 hour | Lower than continuous |

| 100 | 1 hour | Lower than continuous |

Data sourced from Diab et al., 1999.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate this compound is crucial for interpreting the data and for designing future studies.

The HTCA is a well-established in vitro method to assess the sensitivity of fresh human tumors to anticancer agents.

Principle: The assay measures the ability of individual tumor cells to proliferate and form colonies in a semi-solid medium. The reduction in the number or size of colonies in the presence of a test compound, compared to an untreated control, indicates cytotoxicity.

Methodology:

-

Tumor Sample Preparation:

-

Fresh tumor biopsies are obtained from patients under sterile conditions.

-

The tissue is mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

-

Red blood cells are lysed, and the tumor cells are washed and counted.

-

-

Drug Exposure:

-

The tumor cell suspension is plated in a semi-solid medium (e.g., soft agar) in petri dishes or multi-well plates.

-

For continuous exposure, this compound is incorporated into the agar medium at the desired concentrations (10, 50, and 100 µg/mL).

-

For short-term exposure (e.g., 1 hour), the cell suspension is incubated with the drug in liquid medium before being washed and plated in drug-free agar.

-

-

Colony Formation:

-

The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for 14-21 days to allow for colony growth.

-

A colony is typically defined as a cluster of 30 or more cells.

-

-

Data Analysis:

-

Colonies are visualized, often with the aid of a tetrazolium stain (e.g., MTT) that colors viable colonies, and counted.

-

The percentage of cytotoxicity is calculated by comparing the number of colonies in the drug-treated plates to the number in the control (untreated) plates.

-

Mandatory Visualizations

Mechanism of Action and Signaling Pathways

The precise molecular target and signaling pathway through which this compound exerts its cytotoxic effects have not been definitively elucidated. However, research on the broader class of diarylsulfonylureas provides some insights into potential mechanisms.

One proposed mechanism involves the uncoupling of mitochondrial oxidative phosphorylation . Some studies have shown that certain diarylsulfonylureas can dissipate the mitochondrial membrane potential, which is crucial for ATP synthesis. However, a direct correlation between this uncoupling effect and the antitumor activity of these compounds has not been firmly established.

Another area of investigation for some sulfonylureas (though not specifically demonstrated for this compound) involves the modulation of ATP-sensitive potassium (K-ATP) channels and the induction of reactive oxygen species (ROS) , leading to apoptosis.

Given the lack of a confirmed signaling pathway for this compound, a diagram representing the hypothetical mechanism of action for diarylsulfonylureas is presented below.

Conclusion

This compound is a diarylsulfonylurea with demonstrated cytotoxic activity against a variety of solid tumors. While its precise molecular target remains to be fully characterized, the available data strongly support its potential as an antitumor agent. The human tumor cloning assay has been a valuable tool in quantifying its efficacy. Future research should focus on elucidating the specific signaling pathways involved in this compound-induced cell death to better understand its mechanism of action and to identify potential biomarkers for patient stratification. It is important to reiterate that there is no scientific basis for classifying this compound as a CGRP receptor antagonist.

An In-depth Technical Guide to the Antitumor Agent LY-295501

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-295501, also known as ILX-295501, is a diarylsulfonylurea compound that has demonstrated broad-spectrum antitumor activity in both in vitro and in vivo studies. As a cytotoxic agent, it has been investigated for its potential in treating various solid malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and available experimental data for this compound, tailored for professionals in the field of cancer research and drug development.

Chemical Structure and Properties

This compound is chemically described as 1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea.[1] Its structure is characterized by a central sulfonylurea core linking a dichlorinated phenyl ring and a dihydrobenzofuran moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea | [1] |

| Synonyms | ILX-295501 | [1] |

| Molecular Formula | C15H12Cl2N2O4S | [1] |

| Molecular Weight | 387.23 g/mol | [1] |

| SMILES String | O=C(NS(=O)(=O)c1cc2c(occ2)cc1)Nc1ccc(Cl)c(Cl)c1 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Pharmacology and Mechanism of Action

This compound belongs to the class of diarylsulfonylureas (DSUs), which are recognized for their cytotoxic effects against a variety of tumor types. While the precise molecular target of this compound has not been definitively elucidated in the reviewed literature, the antitumor activity of DSUs is considered to be distinct from that of other conventional anticancer agents. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Cytotoxic Activity

The cytotoxicity of this compound has been evaluated using the human tumor cloning assay, a soft agar colony formation assay that assesses the ability of cancer cells to proliferate and form colonies. In this assay, this compound demonstrated significant, concentration-dependent cytotoxic activity against a wide range of human solid tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas.[1] Notably, continuous exposure to the compound resulted in greater cytotoxicity compared to a shorter 1-hour exposure.[1]

Table 2: Cytotoxicity of this compound in Human Tumor Cloning Assay (Continuous Exposure) [1]

| Concentration (µg/mL) | Percentage of Tumors Showing Cytotoxicity |

| 10 | 38% |

| 50 | 58% |

| 100 | 72% |

Postulated Signaling Pathways

While specific signaling pathways for this compound are not detailed in the available literature, the general mechanisms of diarylsulfonylureas suggest potential involvement of pathways leading to programmed cell death.

Pharmacokinetics

A phase I clinical trial provided valuable insights into the pharmacokinetic profile of orally administered this compound in patients with advanced solid malignancies. The study revealed that the compound is absorbed slowly, with dose-proportional pharmacokinetics. It exhibits a relatively small apparent volume of distribution and a low apparent total body clearance rate. The terminal elimination half-life of this compound was found to be long. The dose-limiting toxicities observed were neutropenia and thrombocytopenia.

Table 3: Human Pharmacokinetic Parameters of this compound (Oral Administration)

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~6.02 hours |

| Apparent Volume of Distribution (Vd/F) | ~8.02 L |

| Apparent Total Body Clearance (CL/F) | ~0.036 L/h |

| Terminal Elimination Half-life (t1/2β) | ~150.6 hours |

Experimental Protocols

Human Tumor Cloning Assay (Soft Agar Colony Formation Assay)

This assay is a cornerstone for evaluating the in vitro cytotoxic potential of anticancer agents against primary human tumors. The following is a generalized protocol based on standard methodologies.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on human tumor cells by measuring the inhibition of colony formation in a semi-solid medium.

Materials:

-

Sterile 6-well plates

-

Agarose (low melting point)

-

Complete cell culture medium appropriate for the tumor cells

-

Tumor cell suspension (prepared from fresh tumor biopsies)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

-

Microscope

Methodology:

-

Preparation of the Base Layer:

-

Prepare a 0.6% agarose solution in complete cell culture medium.

-

Pipette 2 mL of this solution into each well of a 6-well plate.

-

Allow the agar to solidify at room temperature in a sterile hood.

-

-

Preparation of the Cell Layer:

-

Prepare a single-cell suspension of the tumor cells.

-

Prepare a 0.3% agarose solution in complete cell culture medium.

-

Mix the tumor cell suspension with the 0.3% agarose solution to a final cell concentration of 5 x 10^3 to 1 x 10^4 cells/mL.

-

Add the desired concentrations of this compound (or vehicle control) to the cell-agarose suspension.

-

Immediately layer 1.5 mL of the cell-agarose mixture on top of the solidified base layer.

-

-

Incubation:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-21 days, or until colonies are visible in the control wells.

-

Feed the cells by adding 0.5 mL of complete medium to the top of the agar every 2-3 days.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies with a solution of p-iodonitrotetrazolium violet (INT) or crystal violet for visualization.

-

Count the number of colonies (typically defined as a cluster of >30 cells) in each well using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of colony formation inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the concentration-response curve to determine the IC50 value (the concentration of this compound that inhibits colony formation by 50%).

-

Summary and Future Directions

This compound is a diarylsulfonylurea with potent cytotoxic activity against a broad range of solid tumors. Its long half-life and oral bioavailability make it an interesting candidate for further investigation. However, a clear understanding of its molecular target and the specific signaling pathways it modulates is still lacking and represents a critical area for future research. Identifying the direct binding partners of this compound and elucidating the key molecular events that lead to its antitumor effects will be crucial for its potential clinical development and for the design of more targeted and effective second-generation compounds. Further studies are warranted to explore its efficacy in combination with other anticancer agents and to identify predictive biomarkers for patient stratification.

References

The Synthetic Pathway of LY-295501: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-295501 is a diarylsulfonylurea with demonstrated antitumor activity. This document provides a comprehensive technical overview of its synthesis, detailing the probable synthetic pathway, experimental methodologies for key transformations, and relevant quantitative data. The synthesis of this compound, chemically known as 1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea, involves the preparation of two key intermediates: 2,3-dihydro-1-benzofuran-5-sulfonamide and 3,4-dichlorophenyl isocyanate. These intermediates are subsequently coupled to form the final sulfonylurea product. This guide is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Overview of the Synthetic Pathway

The synthesis of this compound can be logically divided into three main stages:

-

Stage 1: Synthesis of 2,3-dihydro-1-benzofuran-5-sulfonamide. This heterocyclic sulfonamide forms one of the aryl scaffolds of the final molecule.

-

Stage 2: Synthesis of 3,4-dichlorophenyl isocyanate. This isocyanate provides the second aryl group and the reactive moiety for the urea linkage formation.

-

Stage 3: Coupling of Intermediates to form this compound. The final step involves the reaction between the sulfonamide and the isocyanate to create the characteristic sulfonylurea bridge.

The overall synthetic scheme is depicted below:

LY-295501: A Diarylsulfonylurea with Broad Antitumor Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY-295501 (also known as ILX-295501) is a novel diarylsulfonylurea (DSU) that has demonstrated significant cytotoxic and antitumor activity across a broad spectrum of solid tumors in both preclinical and early clinical studies.[1][2][3] As a member of a class of compounds with a unique mechanism of action, this compound has been a subject of interest in the development of new cancer therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, preclinical cytotoxicity, clinical pharmacokinetics, and a discussion of its potential mechanism of action. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Introduction

The diarylsulfonylureas represent a class of synthetic compounds that have shown promise as anticancer agents.[3] Their development was driven by in vivo screening in solid tumor models, a departure from the traditional focus on leukemia models.[1] This approach led to the identification of compounds with a distinct profile of oral efficacy and a mechanism of action that appears to be different from other established classes of oncolytics.[1] this compound emerged as one of the most active compounds within this class, exhibiting potent cytotoxic effects against a wide range of human tumors in vitro.[3] This guide will synthesize the available data on this compound to provide a detailed technical resource.

Chemical Properties

This compound is chemically described as 1-(3,4-dichlorophenyl)-3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)urea.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C15H12Cl2N2O4S |

| Molecular Weight | 387.23 g/mol [1] |

| CAS Number | 150869-74-2[1] |

| Synonyms | ILX-295501[2] |

| Class | Diarylsulfonylurea |

Preclinical Antitumor Activity

The in vitro cytotoxic activity of this compound was extensively evaluated using the human tumor cloning assay.[3] This assay assesses the ability of a compound to inhibit the formation of colonies by tumor cells obtained from patient biopsies.

In Vitro Cytotoxicity

This compound demonstrated significant activity against a variety of common solid tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas.[3] A clear concentration-response relationship was observed, with higher concentrations of the drug leading to greater cytotoxicity.[3] The cytotoxic effects were also dependent on the duration of exposure, with continuous exposure showing greater efficacy than a one-hour exposure.[3]

The following table summarizes the cytotoxicity data from the human tumor cloning assay under continuous exposure.[3]

| Concentration (µg/mL) | Percentage of Tumors Showing Cytotoxicity |

| 10 | 38% |

| 50 | 58% |

| 100 | 72% |

Experimental Protocol: Human Tumor Cloning Assay

The following provides a generalized methodology for the human tumor cloning assay as applied to the evaluation of this compound.

-

Tumor Specimen Collection and Preparation: Fresh tumor biopsies from patients with various solid malignancies are collected under sterile conditions. The tissue is mechanically minced and then enzymatically dissociated to obtain a single-cell suspension.

-

Drug Incubation: The tumor cell suspension is exposed to varying concentrations of this compound (e.g., 10, 50, and 100 µg/mL) for different durations (e.g., 1 hour or continuous exposure). A control group with no drug exposure is also included.

-

Cell Plating: After drug exposure, the cells are washed and plated in a soft agar system. This typically involves a bottom layer of agar in a petri dish, followed by a top layer of agar containing the tumor cells.

-

Colony Formation: The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period that allows for colony formation from surviving tumor cells (typically 14-21 days).

-

Colony Counting and Analysis: After the incubation period, the number of colonies in the drug-treated plates is counted and compared to the number of colonies in the control plates. A significant reduction in the number of colonies in the treated plates indicates cytotoxic activity.

Mandatory Visualization: Experimental Workflow of Human Tumor Cloning Assay

Caption: Workflow of the human tumor cloning assay for evaluating the cytotoxicity of this compound.

Clinical Evaluation: Phase I Study

A Phase I clinical trial was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of orally administered this compound in patients with advanced solid malignancies.[4]

Study Design and Dosing

The study employed a dose-escalation design with this compound administered weekly for three weeks, followed by a one-week rest period (a 4-week cycle).[4] The starting dose was 100 mg/m², and doses were escalated to a maximum of 1800 mg/m².[4]

Pharmacokinetics

This compound exhibited a distinct pharmacokinetic profile characterized by slow absorption and a very long terminal elimination half-life.[4] The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Mean Value (± SD) |

| Time to Peak Plasma Concentration (Cmax) | 6.02 hours |

| Apparent Volume of Distribution (Vss/F) | 8.02 ± 14.08 L |

| Apparent Total Body Clearance (CLt/F) | 0.036 ± 0.116 L/h |

| Terminal Elimination Half-Life (t1/2β) | 150.6 ± 80.2 hours |

The pharmacokinetic behavior of this compound was found to be dose-proportional.[4]

Safety and Tolerability

The primary dose-limiting toxicities were hematological, specifically neutropenia and thrombocytopenia.[4] These toxicities were considered unacceptable at doses exceeding 1000 mg/m², which was determined to be the MTD.[4] Notably, this compound did not induce clinically significant levels of methemoglobinemia, a toxicity observed with the first-generation DSU, sulofenur.[4]

Preliminary Efficacy

In this Phase I study, one patient with non-small cell lung carcinoma experienced a partial response.[4]

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, research on other novel diarylsulfonylureas suggests a potential mode of action that distinguishes them from traditional chemotherapeutics. One of the leading hypotheses is the inhibition of tubulin polymerization.

Inhibition of Tubulin Polymerization

Some advanced diarylsulfonylurea derivatives have been shown to exert their antiproliferative effects by inhibiting tubulin polymerization. This action disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This mechanism is shared by well-known anticancer agents such as taxanes and vinca alkaloids.

Mandatory Visualization: Proposed Signaling Pathway

Caption: Proposed mechanism of action for this compound involving the inhibition of tubulin polymerization.

Conclusion

This compound is a diarylsulfonylurea with potent and broad-spectrum antitumor activity demonstrated in preclinical studies. Early clinical evaluation has established its pharmacokinetic profile and identified the maximum tolerated dose, with myelosuppression being the primary dose-limiting toxicity. While the exact molecular target remains to be definitively identified, evidence from related compounds suggests that inhibition of tubulin polymerization is a plausible mechanism of action. The favorable toxicity profile of this compound compared to first-generation diarylsulfonylureas, coupled with its preliminary antitumor activity, warrants further investigation into its therapeutic potential in various solid malignancies. Future research should focus on elucidating the specific molecular interactions of this compound and identifying predictive biomarkers to guide its clinical development.

References

In Vitro Antitumor Activity of LY-295501: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-295501, a member of the diarylsulfonylurea (DSU) class of compounds, has demonstrated notable potential as a cytotoxic agent against a variety of tumor types in preclinical studies. This technical guide provides a comprehensive overview of the available in vitro data on the antitumor activity of this compound, including quantitative data, experimental methodologies, and insights into its mechanism of action.

Quantitative Data on Antitumor Activity

Table 1: Cytotoxicity of this compound in a Human Tumor Cloning Assay [1]

| Concentration (µg/mL) | Exposure Schedule | Percentage of Tumors with Significant Cytotoxicity (%) |

| 10 | Continuous | 38 |

| 50 | Continuous | 58 |

| 100 | Continuous | 72 |

| 10, 50, 100 | 1-hour | Less cytotoxic than continuous exposure at all concentrations |

This data demonstrates a clear concentration-dependent and exposure time-dependent cytotoxic effect of this compound against a panel of human solid tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas.[1]

Experimental Protocols

The following sections detail the general methodologies employed in the in vitro evaluation of diarylsulfonylurea compounds like this compound.

Human Tumor Cloning Assay

This assay provides a clinically relevant platform to assess the sensitivity of a patient's own tumor cells to various anticancer agents.

-

Tumor Sample Collection and Preparation: Fresh tumor biopsies are obtained from patients and mechanically or enzymatically dissociated into a single-cell suspension.

-

Cell Culture: The tumor cells are suspended in a semi-solid medium, typically containing agar or methylcellulose, which supports the growth of clonogenic tumor cells while inhibiting the proliferation of normal stromal cells.

-

Drug Exposure: this compound is added to the culture medium at various concentrations (e.g., 10, 50, and 100 µg/mL).[1] Both continuous and short-term (e.g., 1-hour) exposure schedules can be evaluated.[1]

-

Colony Formation and Analysis: The plates are incubated for a period that allows for the formation of tumor cell colonies. The number of colonies in the drug-treated plates is then compared to the number in untreated control plates to determine the percentage of cell growth inhibition. Significant cytotoxicity is typically defined as a greater than 50% reduction in colony formation.

General Cytotoxicity Assays (e.g., MTT Assay)

While specific data for this compound using this method is not available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are then determined from the dose-response curves.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not fully elucidated; however, research on the diarylsulfonylurea class of compounds provides insights into their potential cellular effects.

Proposed Mechanism of Action of Diarylsulfonylureas

Diarylsulfonylureas are believed to induce cancer cell death through apoptosis.[2][3] This process may be initiated by the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[3]

Caption: Proposed mechanism of action for diarylsulfonylureas.

Experimental Workflow for In Vitro Antitumor Activity Screening

The general workflow for evaluating the in vitro antitumor activity of a compound like this compound involves a series of established assays.

Caption: General experimental workflow for in vitro evaluation.

Conclusion

This compound, a diarylsulfonylurea compound, has demonstrated significant in vitro antitumor activity against a broad range of solid tumors. The available data from human tumor cloning assays indicate a potent, concentration-dependent cytotoxic effect. While specific IC50 values and detailed signaling pathway information are limited in publicly accessible literature, the general mechanism for this class of compounds is thought to involve the induction of apoptosis, potentially through mitochondrial-mediated pathways and the generation of reactive oxygen species. Further research is warranted to fully elucidate the molecular targets and signaling cascades affected by this compound to guide its future clinical development.

References

- 1. Significant activity of a novel cytotoxic agent, LY295501, against a wide range of tumors in the human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of sulfonylureas on tumor growth: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of LY-295501: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-295501, also known as ILX-295501, is a novel diarylsulfonylurea (DSU) compound that has demonstrated significant preclinical antitumor activity across a range of solid tumors. As a member of the DSU class of cytotoxic agents, its mechanism of action and preclinical profile are of considerable interest to the oncology research and drug development community. This technical guide provides a comprehensive overview of the available preclinical data for this compound, with a focus on its in vitro cytotoxicity, mechanism of action, and available pharmacokinetic and safety data.

In Vitro Cytotoxicity

This compound has shown potent cytotoxic effects against a variety of human tumor cell lines in preclinical studies. The primary method for evaluating its in vitro efficacy has been the human tumor cloning assay.

Human Tumor Cloning Assay

The human tumor cloning assay is an in vitro method used to assess the sensitivity of fresh human tumors to various anticancer agents. This technique involves growing tumor cells in a soft agar medium to form colonies, and the effectiveness of a drug is measured by the reduction in the number of these colonies.

Experimental Protocol: Human Tumor Cloning Assay

-

Tumor Sample Preparation: Fresh tumor specimens are obtained from patients and mechanically or enzymatically dissociated into a single-cell suspension.

-

Cell Culture: A specified number of tumor cells are plated in a soft agar medium, which supports the growth of clonogenic tumor cells while inhibiting the proliferation of non-malignant stromal cells.

-

Drug Exposure: this compound is added to the culture medium at various concentrations. The exposure can be continuous or for a defined period (e.g., 1 hour).

-

Colony Formation: The plates are incubated for a period that allows for the formation of tumor cell colonies.

-

Data Analysis: The number of colonies in the drug-treated plates is compared to the number in untreated control plates to determine the percentage of cytotoxicity.

Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cloning Assay (Continuous Exposure) [1]

| Concentration (µg/mL) | Percentage of Tumors Showing Cytotoxicity |

| 10 | 38% |

| 50 | 58% |

| 100 | 72% |

A clear concentration-response relationship was observed, with higher concentrations of this compound leading to greater cytotoxicity.[1] Continuous exposure to the drug resulted in more significant cytotoxicity compared to a 1-hour exposure.[1]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, studies on the diarylsulfonylurea class of compounds suggest a potential role in disrupting mitochondrial function.

Mitochondrial Effects

Preclinical investigations into related diarylsulfonylurea compounds have indicated that they can act as uncouplers of mitochondrial oxidative phosphorylation.[2][3] This process involves the dissipation of the mitochondrial membrane potential, leading to an increase in oxygen consumption (state 4 respiration) without the production of ATP.[2][3] It is hypothesized that this uncoupling effect may contribute to the cytotoxic effects observed with these compounds, potentially by depleting cellular ATP levels.[3] However, it has also been suggested that this uncoupling action may not be the primary mechanism for the antitumor activity of diarylsulfonylureas.[2]

Caption: Proposed mechanism of action for diarylsulfonylureas.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models is not extensively available in the public domain. However, a Phase I clinical trial in patients with advanced solid malignancies provides some insights into its pharmacokinetic profile in humans.

Experimental Protocol: Phase I Clinical Trial Pharmacokinetics

-

Patient Population: Patients with advanced solid malignancies were enrolled.

-

Dosing Regimen: this compound (also referred to as ILX-295501 in the study) was administered orally on a weekly basis for three weeks, followed by a one-week rest period.

-

Blood Sampling: Blood samples were collected at various time points after drug administration to determine plasma concentrations of this compound.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters.

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)

| Parameter | Value |

| Absorption | |

| Time to Peak Plasma Concentration (Tmax) | ~6.02 hours |

| Distribution | |

| Apparent Volume of Distribution (Vd/F) | 8.02 ± 14.08 L |

| Elimination | |

| Apparent Total Body Clearance (CL/F) | 0.036 ± 0.116 L/h |

| Terminal Elimination Half-life (t1/2β) | ~150.6 ± 80.2 hours |

Data from a Phase I clinical trial and may not be representative of preclinical animal models.

The data from this human study suggest that this compound is absorbed slowly, has a relatively small volume of distribution, and is cleared slowly from the body, resulting in a long terminal half-life.

Preclinical Safety and Toxicology

Information regarding the preclinical safety and toxicology of this compound is limited. The primary dose-limiting toxicities observed in the Phase I clinical trial were hematological, specifically neutropenia and thrombocytopenia. Notably, clinically significant methemoglobinemia and secondary hemolytic anemia, which were observed with the first-generation DSU sulofenur, were not reported with this compound.

Summary and Future Directions

This compound is a diarylsulfonylurea with demonstrated in vitro cytotoxic activity against a broad range of human tumors. Its mechanism of action is thought to involve the disruption of mitochondrial function, although further investigation is required to fully elucidate the specific molecular targets. While detailed preclinical pharmacokinetic and toxicology data in animal models are not widely available, a Phase I clinical trial has provided initial insights into its human pharmacokinetics and safety profile.

For drug development professionals, the potent in vitro activity of this compound warrants further investigation. Future preclinical studies should focus on:

-

In vivo efficacy studies: Evaluating the antitumor activity of this compound in various xenograft and patient-derived xenograft (PDX) models to establish a clear dose-response relationship and identify sensitive tumor types.

-

Detailed mechanistic studies: Utilizing techniques such as cell cycle analysis and apoptosis assays to better understand the cellular consequences of this compound treatment.

-

Comprehensive preclinical pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal species to support further clinical development.

-

In-depth toxicology studies: Conducting thorough safety pharmacology and repeat-dose toxicology studies in animals to fully characterize the safety profile of the compound.

By addressing these key areas, a more complete understanding of the preclinical profile of this compound can be achieved, paving the way for its potential advancement as a novel anticancer agent.

Caption: A typical preclinical drug development workflow.

References

- 1. Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of diarylsulfonylurea antitumor agents on the function of mitochondria isolated from rat liver and GC3/c1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of antitumor diarylsulfonylureas on in vivo and in vitro mitochondrial structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LY-295501

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-295501, also known as ILX-295501, is a novel diarylsulfonylurea (DSU) compound that has demonstrated significant antitumor activity in both preclinical and early clinical settings. As a member of this distinct class of cytotoxic agents, this compound has been investigated for its potential in treating various solid malignancies. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in a Phase I clinical trial involving patients with advanced solid malignancies. The study revealed key parameters governing its absorption, distribution, metabolism, and excretion (ADME).

Data Presentation: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value (Mean ± SD) | Unit | Description |

| Time to Peak Plasma Concentration (Tmax) | 6.02 | hours | Time to reach the maximum observed plasma concentration following oral administration.[1] |

| Peak Plasma Concentration (Cmax) | Dose-proportional | ng/mL | The maximum observed plasma concentration of the drug. |

| Apparent Volume of Distribution at Steady State (Vss/F) | 8.02 ± 14.08 | Liters | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |

| Apparent Total Body Clearance (CLt/F) | 0.036 ± 0.116 | Liters/hour | The rate at which the drug is cleared from the body.[1] |

| Initial Drug Distribution Half-life (t1/2α) | 2.1 ± 7.0 | minutes | The half-life of the initial rapid phase of drug distribution. |

| Terminal Elimination Half-life (t1/2β) | 150.6 ± 80.2 | hours | The half-life of the terminal, slower phase of drug elimination.[1] |

Experimental Protocols

Phase I Clinical Trial and Pharmacokinetic Analysis

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of orally administered this compound in patients with advanced solid malignancies.

-

Study Design: Patients received this compound weekly for three weeks, followed by a one-week rest period (a 4-week cycle). Doses were escalated in cohorts of patients.

-

Patient Population: The study enrolled 49 patients with various advanced solid tumors.

-

Dosing Regimens: Initial doses ranged from 100 to 1800 mg/m². The MTD was determined to be 1000 mg/m².

-

Pharmacokinetic Sampling: Blood samples were collected at predetermined time points after drug administration to measure plasma concentrations of this compound.

-

Analytical Method: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method was likely used for the quantification of this compound in plasma samples, a standard practice for such clinical trials.

Experimental Workflow: Phase I Clinical Trial

References

The Discovery and Development of LY-295501: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-295501, also known as ILX-295501, is a novel diarylsulfonylurea (DSU) that has demonstrated significant cytotoxic activity against a broad spectrum of solid tumors.[1] This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its preclinical and early clinical evaluation. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

This compound is a sulfonylurea compound with the chemical name N-(5-(2,3-dihydrobenzofuryl)sulfonyl)-N'-(3,4-dichlorophenyl)urea. Its chemical formula is C15H12Cl2N2O4S, and it has a molecular weight of 387.23 g/mol .

Preclinical Development

In Vitro Cytotoxicity: Human Tumor Cloning Assay

A key preclinical study evaluated the cytotoxicity of this compound using the human tumor cloning assay against a variety of common solid tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas.[1] This assay assesses the ability of a drug to inhibit the formation of tumor cell colonies in a soft agar medium.

The human tumor cloning assay, a well-established method for assessing the in vitro chemosensitivity of primary human tumors, was a pivotal component of the preclinical evaluation of this compound. The following is a generalized protocol based on standard methodologies:

-

Tumor Sample Preparation: Fresh tumor specimens are obtained sterilely and mechanically minced into small fragments. These fragments are then enzymatically dissociated into a single-cell suspension using a cocktail of enzymes such as collagenase and DNase.

-

Cell Culture: The tumor cell suspension is cultured in a two-layer soft agar system. The bottom layer consists of a nutrient-rich medium mixed with agar to form a solid base. The top layer contains the tumor cells suspended in a similar agar-medium mixture.

-

Drug Exposure: this compound is added to the top layer at various concentrations. The experiments with this compound involved concentrations of 10, 50, and 100 µg/ml, with both 1-hour and continuous exposure schedules.[1]

-

Incubation: The culture plates are incubated under standard cell culture conditions (37°C, 5% CO2) for 14 to 21 days to allow for tumor colony formation.

-

Colony Counting: After the incubation period, the number of colonies (typically defined as clusters of 30 or more cells) is counted using an inverted microscope.

-

Data Analysis: The percentage of survival of the tumor-forming units is calculated by comparing the number of colonies in the drug-treated plates to the number in the control (untreated) plates. A significant reduction in colony formation indicates cytotoxic activity.

This compound demonstrated significant antitumor activity against all tested tumor types.[1] A clear concentration-response relationship was observed, with higher concentrations leading to greater cytotoxicity.[1] Continuous exposure to the drug was more effective than a 1-hour exposure at all tested concentrations.[1]

| Concentration (µg/ml) | Exposure Schedule | Percentage of Tumors with Cytotoxicity |

| 10 | Continuous | 38% |

| 50 | Continuous | 58% |

| 100 | Continuous | 72% |

Clinical Development

Phase I Clinical Trial

A Phase I study was conducted to determine the maximum tolerated dose (MTD), pharmacokinetic profile, and preliminary antitumor activity of orally administered ILX-295501 in patients with advanced solid malignancies. The drug was administered weekly for three weeks, followed by a one-week rest period.

Pharmacokinetic studies revealed that ILX-295501 is absorbed slowly, with peak plasma concentrations (Cmax) reached approximately 6.02 hours after oral administration.[[“]] The drug exhibited dose-proportional pharmacokinetics.[[“]] It has a small apparent volume of distribution at a steady state and a low apparent total body clearance rate.[[“]] The terminal elimination half-life was long, averaging 150.6 hours.[[“]]

| Pharmacokinetic Parameter | Value (Mean ± SD) |

| Time to Peak Plasma Concentration (Cmax) | 6.02 h |

| Apparent Volume of Distribution at Steady State (Vss/F) | 8.02 ± 14.08 L |

| Apparent Total Body Clearance (CLt/F) | 0.036 ± 0.116 L/h |

| Terminal Elimination Half-Life (t1/2β) | 150.6 ± 80.2 h |

The MTD was determined to be 1000 mg/m²/day for both minimally and heavily pretreated patients.[[“]] The primary dose-limiting toxicities were neutropenia and thrombocytopenia.[[“]] Preliminary evidence of antitumor activity was observed, including a partial response in a patient with non-small cell lung carcinoma.[[“]]

Mechanism of Action

The precise molecular mechanism of action for the antitumor activity of diarylsulfonylureas like this compound is not fully elucidated. However, preclinical studies on related compounds suggest that their cytotoxic effects may be mediated through the induction of apoptosis. Some evidence points to the involvement of reactive oxygen species (ROS) production, which can lead to mitochondrial dysfunction and trigger programmed cell death.

Proposed Signaling Pathway for Diarylsulfonylurea-Induced Cytotoxicity

Summary of Drug Development Pathway

The development of this compound followed a conventional path from preclinical evaluation to early-phase clinical trials.

Conclusion

This compound is a diarylsulfonylurea with potent in vitro cytotoxic activity against a range of solid tumors. Early clinical evaluation demonstrated a manageable safety profile and preliminary signs of antitumor efficacy. The long half-life and oral bioavailability of this compound make it an interesting candidate for further investigation. Future research should focus on elucidating its precise mechanism of action and exploring its efficacy in specific cancer types, potentially in combination with other therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of LY-295501

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of LY-295501, a diarylsulfonylurea compound with potential antitumor activity.[1] The described protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and established colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2][3]

Introduction

This compound is a member of the diarylsulfonylurea (DSU) class of cytotoxic agents, which has demonstrated significant antitumor activity against a variety of solid tumors in preclinical studies.[4] Evaluating the cytotoxic potential of compounds like this compound is a critical step in drug development. In vitro cytotoxicity assays are essential for determining the concentration-dependent effects of a compound on cancer cell lines. The MTT assay is a standard method for this purpose, based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][2][6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

While the precise mechanism of action for this compound is not fully elucidated, it is known to be a potent cytotoxic agent.[4] This protocol provides a robust framework for quantifying its cytotoxic effects.

Experimental Protocols

1. Materials and Reagents

-

Cell Lines: Appropriate human cancer cell lines (e.g., breast, colorectal, non-small cell lung, ovarian carcinomas).[4]

-

This compound: Stock solution prepared in a suitable solvent like DMSO.[8]

-

Culture Medium: Recommended medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[2][6]

-

Solubilization Solution: A solution to dissolve the formazan crystals, such as 10% SDS in 0.01 M HCl or acidified isopropanol.[5]

-

96-well plates: Sterile, flat-bottomed plates for cell culture.

-

CO2 Incubator: Humidified incubator at 37°C with 5% CO2.

-

Microplate Reader: Capable of measuring absorbance at 570 nm.[6]

-

Phosphate-Buffered Saline (PBS): Sterile.

-

Trypsin-EDTA: For detaching adherent cells.

-

Dimethyl Sulfoxide (DMSO): As a vehicle control.

2. Cell Culture and Seeding

-

Culture the selected cancer cell lines in their recommended growth medium in a 37°C, 5% CO2 incubator.

-

Harvest cells during their exponential growth phase using trypsin-EDTA for adherent cells or by centrifugation for suspension cells.

-

Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plates for 24 hours to allow the cells to attach and resume growth.

3. Compound Treatment

-

Prepare a series of dilutions of this compound in culture medium from the stock solution. A typical concentration range to test could be based on previous findings, such as 10 µg/ml, 50 µg/ml, and 100 µg/ml.[4]

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include control wells:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of this compound.

-

Untreated Control: Cells in culture medium only.

-

Blank Control: Medium only (no cells) to measure background absorbance.

-

-

Incubate the plates for the desired exposure time (e.g., continuous exposure for 48 or 72 hours).[4]

4. MTT Assay

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Incubate the plate for 3-4 hours at 37°C in the CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.[2]

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][7]

-

Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

5. Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a table for clear comparison.

| Cell Line | This compound Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Example Cell Line A | 0 (Untreated) | 1.250 | 0.085 | 100% |

| 0 (Vehicle) | 1.245 | 0.091 | 99.6% | |

| 10 | 0.850 | 0.062 | 68.0% | |

| 50 | 0.420 | 0.035 | 33.6% | |

| 100 | 0.150 | 0.021 | 12.0% | |

| Example Cell Line B | 0 (Untreated) | 1.180 | 0.079 | 100% |

| 0 (Vehicle) | 1.175 | 0.083 | 99.6% | |

| 10 | 0.790 | 0.055 | 66.9% | |

| 50 | 0.380 | 0.041 | 32.2% | |

| 100 | 0.130 | 0.018 | 11.0% |

Visualizations

Caption: Workflow for this compound in vitro cytotoxicity assay.

Caption: The underlying principle of the MTT cytotoxicity assay.

References

- 1. medkoo.com [medkoo.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Significant activity of a novel cytotoxic agent, LY295501, against a wide range of tumors in the human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound | TargetMol [targetmol.com]

Application Notes and Protocols: Preparation of LY-295501 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-295501, also known as ILX-295501, is a diarylsulfonylurea compound that has demonstrated potential antitumor activity in vitro and in vivo. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic compounds, including small molecule inhibitors like this compound, for use in biological assays.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 387.23 g/mol | [3] |

| Chemical Formula | C₁₅H₁₂Cl₂N₂O₄S | [3] |

| CAS Number | 150869-74-2 | [3] |

| Solubility in DMSO | 45 mg/mL (116.21 mM) | [4] |

| Appearance | To be determined (often a powder) | [3] |

| Purity | >98% (or refer to Certificate of Analysis) | [3] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Pre-handling Preparation:

-

Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

-

It is recommended to briefly centrifuge the vial to ensure all the powder is at the bottom.[5]

-

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.8723 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM * 0.001 L * 387.23 g/mol = 3.8723 mg

-

-

-

Dissolving the Compound:

-

Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Cap the tube securely.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[4][5]

-

-

Storage of Stock Solution:

-

For short-term storage (days to weeks), store the stock solution at 0-4°C in a dry, dark environment.[3]

-

For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.[3][5] This helps to avoid repeated freeze-thaw cycles which can degrade the compound.

-

Workflow for Preparing this compound Stock Solution

Caption: Workflow for the preparation of this compound stock solution in DMSO.

Handling and Dilution of Stock Solutions

When preparing working solutions from the DMSO stock, it is important to avoid precipitation of the compound in aqueous media.

-

Serial Dilution in DMSO: If a series of concentrations is needed, perform the initial serial dilutions in DMSO.

-

Addition to Aqueous Media: To prepare a final working solution in an aqueous buffer or cell culture medium, add the diluted DMSO stock solution to the aqueous medium slowly while mixing. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced artifacts.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway Context

This compound is described as a diarylsulfonylurea with broad antitumor activity.[7][8] While the precise molecular targets and signaling pathways affected by this compound are not definitively established in the provided information, many antitumor agents function by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized apoptosis signaling pathway that is a common target for such compounds.

Caption: Generalized signaling pathway for an antitumor agent inducing apoptosis.

Disclaimer: This document is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for detailed safety and handling information. Always wear appropriate personal protective equipment (PPE) when handling chemical compounds.

References

- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. file.selleckchem.com [file.selleckchem.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Significant activity of a novel cytotoxic agent, LY295501, against a wide range of tumors in the human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Administration of a Representative Small Molecule CGRP Receptor Antagonist in Mouse Models

Disclaimer: Extensive searches of publicly available scientific literature and patent databases did not yield specific in vivo dosage information for LY-295501 in mouse models. The following application notes and protocols are based on general principles for the in vivo use of small molecule Calcitonin Gene-Related Peptide (CGRP) receptor antagonists in mice and should be adapted based on compound-specific characteristics determined through empirical dose-finding studies.

Introduction

This compound is a diarylsulfonylurea compound that has been investigated for its antitumor activity.[1][2] While its primary development was focused on oncology, compounds targeting the CGRP signaling pathway are of significant interest for other indications, such as migraine and other pain disorders.[3] CGRP is a neuropeptide that plays a crucial role in pain transmission and neurogenic inflammation.[4] This document provides a generalized framework for the in vivo evaluation of a small molecule CGRP receptor antagonist, using this compound as a representative compound, in mouse models.

Quantitative Data Summary

The following table represents a hypothetical dosage regimen for an efficacy study of a novel small molecule CGRP receptor antagonist in a mouse model. Note: These values are illustrative and must be determined for this compound through a Maximum Tolerated Dose (MTD) study.

| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |

| Compound | Vehicle Only | CGRP Antagonist | CGRP Antagonist | CGRP Antagonist |

| Dosage (mg/kg) | 0 | 10 | 30 | 100 |

| Route of Admin. | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) |

| Dosing Volume (mL/kg) | 10 | 10 | 10 | 10 |

| Frequency | Once Daily | Once Daily | Once Daily | Once Daily |

| Vehicle | 0.5% Methylcellulose in Water | 0.5% Methylcellulose in Water | 0.5% Methylcellulose in Water | 0.5% Methylcellulose in Water |

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the CGRP receptor antagonist that can be administered to mice without causing significant toxicity.

Materials:

-

CGRP Receptor Antagonist (e.g., this compound)

-

Vehicle (e.g., 0.5% Methylcellulose in sterile water)

-

8-10 week old C57BL/6 mice (or other appropriate strain)

-

Oral gavage needles

-

Analytical balance

-

Syringes

Protocol:

-

Prepare a stock solution of the CGRP receptor antagonist in the chosen vehicle.

-

Acclimate mice for at least one week prior to the start of the study.

-

Divide mice into groups of 3-5 per dose level.

-

Administer a single dose of the compound at escalating concentrations (e.g., 10, 30, 100, 300, 1000 mg/kg) via oral gavage. Include a vehicle control group.

-

Monitor mice for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, lethargy) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.

-

Record body weight daily for the duration of the study.

-

The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.

In Vivo Efficacy Study in a Mouse Model of Capsaicin-Induced Dermal Vasodilation

Objective: To evaluate the ability of a CGRP receptor antagonist to inhibit CGRP-mediated vasodilation in vivo.

Materials:

-

CGRP Receptor Antagonist

-

Vehicle

-

Capsaicin solution (0.1% in 70% ethanol)

-

8-10 week old C57BL/6 mice

-

Laser Doppler Flowmeter

-

Anesthesia (e.g., isoflurane)

-

Oral gavage needles

Protocol:

-

Prepare dosing solutions of the CGRP receptor antagonist in the vehicle at the desired concentrations (determined from the MTD study).

-

Acclimate mice and divide them into treatment groups (vehicle, low dose, mid dose, high dose).

-

Administer the CGRP receptor antagonist or vehicle via oral gavage at a predetermined time before the capsaicin challenge (e.g., 60 minutes).

-

Anesthetize the mice.

-

Establish a baseline blood flow measurement on the dorsal side of the ear using a Laser Doppler Flowmeter.

-

Topically apply a small volume (e.g., 10 µL) of capsaicin solution to the ear to induce CGRP release and subsequent vasodilation.

-

Measure blood flow continuously for a set period (e.g., 30 minutes).

-

Calculate the area under the curve (AUC) for the change in blood flow from baseline for each mouse.

-

Compare the AUC between the different treatment groups to determine the efficacy of the CGRP receptor antagonist in blocking capsaicin-induced vasodilation.

Visualizations

CGRP Signaling Pathway

Caption: CGRP signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the in vivo capsaicin-induced dermal vasodilation model.

References

Application Notes and Protocols for LY-295501 Treatment in Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-295501 is a diarylsulfonylurea (DSU) compound that has demonstrated significant in vitro and in vivo antitumor activity against a broad spectrum of solid tumors. As a member of this novel class of cytotoxic agents, this compound presents a promising avenue for cancer research and therapeutic development. These application notes provide a comprehensive overview of cell lines sensitive to this compound, detailed protocols for assessing its efficacy, and an exploration of its mechanism of action.

Sensitive Cell Lines and Cytotoxicity

This compound has shown cytotoxic effects against a variety of cancer cell lines, with its efficacy being dependent on both the concentration and the duration of exposure. Continuous exposure to the compound has been found to be more effective than shorter-term treatments.

A key study utilizing a human tumor cloning assay demonstrated the broad-spectrum activity of this compound. The majority of common solid tumors, including breast, colorectal, non-small cell lung, and ovarian carcinomas, exhibited sensitivity to the compound.[1] A clear concentration-response relationship was observed, with higher concentrations of this compound leading to greater cytotoxicity.

Table 1: Cytotoxicity of this compound in Human Tumors (Continuous Exposure) [1]

| Concentration (µg/mL) | Percentage of Tumors Showing Cytotoxicity |

| 10 | 38% |

| 50 | 58% |

| 100 | 72% |

Mechanism of Action

The antitumor activity of diarylsulfonylureas, including this compound, is linked to their ability to act as uncouplers of mitochondrial oxidative phosphorylation. This disruption of mitochondrial function is a key aspect of their cytotoxic effect.

Signaling Pathway

The proposed mechanism involves the dissipation of the mitochondrial membrane potential, which is crucial for ATP synthesis. By disrupting this potential, this compound interferes with the primary energy production pathway of the cell, leading to cellular stress and, ultimately, apoptosis.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity of cancer cell lines to this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

References

Application Notes and Protocols for HPLC Analysis of LY-295501

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of LY-295501, a diarylsulfonylurea derivative, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles of reversed-phase chromatography and is suitable for the determination of this compound in research and quality control settings. This guide includes a proposed analytical method, protocols for sample and standard preparation, system suitability criteria, and method validation parameters. Additionally, it features diagrams illustrating the experimental workflow and the signaling pathway relevant to CGRP receptor antagonists like this compound.

Introduction

This compound is a diarylsulfonylurea compound that has been investigated for its potential therapeutic activities. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during drug development and research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Proposed HPLC Analytical Method

The following HPLC method is proposed for the analysis of this compound. This method is based on a previously published validated assay for this compound in human plasma and incorporates common practices for the analysis of small molecule drugs.[1]

Table 1: Proposed Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | Waters Novapak C18, 3.9 x 150 mm, 4 µm |